molecular formula C15H29N3O B1524048 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide CAS No. 1315366-20-1

2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide

Cat. No. B1524048
M. Wt: 267.41 g/mol
InChI Key: FQCWXHNPRSJAHB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis and Structural Analysis

Tantalum Catalyzed Hydroaminoalkylation for Synthesis of N-Heterocycles The compound 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide is a type of N-heterocycle, and its synthesis can be related to processes like tantalum-catalyzed hydroaminoalkylation. This method allows the direct alkylation of unprotected secondary amines by C-H functionalization adjacent to nitrogen. It facilitates the creation of α- and β-alkylated N-heterocycles such as piperidine, piperazine, and azepane, indicating the possibility of synthesizing compounds structurally related to 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide. The process is atom-economic and showcases excellent regio- and diastereoselectivity (Payne et al., 2013).

Chemical Modification and Property Modulation

Effect of Partially Fluorinated N‐Alkyl‐Substituted Piperidine‐2‐carboxamides on Pharmacologically Relevant Properties The chemical properties of compounds similar to 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide can be modulated through structural modifications. For instance, the introduction of fluorine atoms into the side chains of N‐alkyl‐piperidine‐2‐carboxamides influences basicity, lipophilicity, and solubility. These modifications affect the compounds' pharmacological properties, indicating that structural changes in compounds like 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide could tailor their chemical and biological characteristics (Vorberg et al., 2016).

Advanced Building Blocks for Drug Discovery

3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine Compounds structurally related to 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide, like 3-((hetera)cyclobutyl)azetidine-based isosteres, have been recognized as advanced building blocks for drug discovery. Their larger size and increased conformational flexibility, as compared to their parent heterocycles, make them valuable for lead optimization programs in drug development (Feskov et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-piperidin-4-yl-N-propan-2-ylazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-12(2)17-15(19)18-11-5-3-4-6-14(18)13-7-9-16-10-8-13/h12-14,16H,3-11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCWXHNPRSJAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150539
Record name 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide

CAS RN

1315366-20-1
Record name 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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